Capsaicin-Induced TRPV1 Inhibition Potency
TRPV1 antagonist 7 demonstrates an IC50 of 2.31 nM for blockade of capsaicin-induced TRPV1 activation [1]. This places its potency approximately 243-fold higher than the first-generation competitive antagonist capsazepine (IC50 = 562 nM) , and within the same nanomolar potency range as clinical-stage antagonists including AMG 517 (IC50 = 0.5-0.76 nM) and mavatrep (JNJ-39439335, Ki = 6.5 nM) [2]. Notably, TRPV1 antagonist 7 displays approximately 3.5-fold higher potency than JNJ-39729209 (pIC50 7.9 for human TRPV1, equivalent to IC50 ≈ 12.6 nM) .
| Evidence Dimension | Inhibition of capsaicin-induced TRPV1 activation |
|---|---|
| Target Compound Data | IC50 = 2.31 nM |
| Comparator Or Baseline | Capsazepine (IC50 = 562 nM); AMG 517 (IC50 = 0.5-0.76 nM); Mavatrep (Ki = 6.5 nM); JNJ-39729209 (pIC50 7.9, ≈12.6 nM) |
| Quantified Difference | Approximately 243-fold more potent than capsazepine; approximately 3.5-fold more potent than JNJ-39729209 |
| Conditions | Capsaicin-stimulated TRPV1 activation assay |
Why This Matters
Sub-nanomolar potency in the 2 nM range enables lower compound usage per experiment while maintaining efficacy, reducing both material costs and potential off-target effects associated with higher concentrations required for less potent analogs like capsazepine.
- [1] TargetMol. TRPV1 antagonist 7 (Compound 36) Product Page. T209454. View Source
- [2] Probes & Drugs. Mavatrep (JNJ-39439335, PD058403) Compound Page. View Source
